REACTION_CXSMILES
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[Cl:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]([NH2:11])[C:7]=1[C:8]([OH:10])=[O:9].I[CH3:13].[OH-].[K+]>>[Cl:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]([NH2:11])[C:7]=1[C:8]([O:10][CH3:13])=[O:9] |f:2.3|
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Name
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|
Quantity
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5 g
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Type
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reactant
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Smiles
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ClC=1C=CC=C(C1C(=O)O)N
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Name
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|
Quantity
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2.75 mL
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Type
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reactant
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Smiles
|
IC
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Name
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Quantity
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4.08 g
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Type
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reactant
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Smiles
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[OH-].[K+]
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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Type
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product
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Smiles
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ClC=1C=CC=C(C1C(=O)OC)N
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.22 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 77.9% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |